Technical Whitepaper: Physiochemical Characterization of D-Penicillamine Hydrochloride
Technical Whitepaper: Physiochemical Characterization of D-Penicillamine Hydrochloride
Executive Summary
D-Penicillamine Hydrochloride (D-3-mercaptovaline hydrochloride) represents a critical pharmacophore in the treatment of Wilson’s disease, cystinuria, and severe rheumatoid arthritis. Distinguished by its gem-dimethyl cysteine structure, this compound exhibits unique steric protection of the thiol group compared to its analogue, cysteine. This guide provides a rigorous physiochemical analysis of the hydrochloride salt form, emphasizing its superior solubility profile, specific stereochemical requirements, and the oxidative instability that dictates its handling in pharmaceutical development.
Molecular Architecture & Stereochemistry
Structural Identity
D-Penicillamine is a trifunctional amino acid derivative.[1][2][3][4] The hydrochloride salt serves to protonate the amine group, disrupting the zwitterionic lattice of the free base and significantly enhancing aqueous solubility.
-
IUPAC Name: (2S)-2-amino-3-methyl-3-sulfanylbutanoic acid hydrochloride[1][5]
-
CAS Number: 2219-30-9 (HCl salt), 52-67-5 (Free base)
-
Molecular Formula: C
H NO S[1][3][4][6][7][8] · HCl -
Molecular Weight: 185.67 g/mol (HCl salt) vs 149.21 g/mol (Free base)
Critical Stereochemistry
The chirality at the
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D-Isomer (S-configuration): The therapeutic agent. It functions as a chelator and disulfide exchanger.[8]
-
L-Isomer (R-configuration): Highly toxic.[4] It acts as a pyridoxine (Vitamin B6) antagonist, inhibiting essential enzymes.
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Control Strategy: Synthesis typically involves the degradation of penicillin (which naturally yields the D-isomer) or asymmetric synthesis requiring strict enantiomeric purity testing (>99.9% ee).
Physiochemical Profile
The hydrochloride salt alters the physical behavior of the molecule, primarily by lowering the melting point and increasing hygroscopicity compared to the free base.
Key Parameters Table
| Parameter | Value (HCl Salt) | Value (Free Base) | Context & Implication |
| Physical State | White crystalline powder | White crystalline powder | The HCl salt is prone to clumping due to moisture absorption. |
| Melting Point | ~177.5°C (decomposes) | 198.5 – 212°C (decomposes) | Lower lattice energy in the salt form; indicates thermal sensitivity. |
| Solubility (Water) | Freely Soluble (>100 mg/mL) | ~111 mg/mL | The ionic nature of the HCl salt facilitates rapid dissolution for parenteral or liquid formulations. |
| Solubility (EtOH) | Soluble | Slightly Soluble | Useful for recrystallization or specific formulation co-solvents. |
| Hygroscopicity | High | Low to Moderate | Critical: HCl salt requires desiccant storage (RH < 40%). |
| pKa Values | COOH: ~1.8NH | Same (in solution) | The thiol pKa (10.[3][4][7]5) is crucial for its nucleophilicity at physiological pH. |
| LogP | -1.78 (approx) | -1.78 | Highly hydrophilic; poor passive membrane permeability without transporters. |
Stability & Degradation Pathways[7]
The stability of D-Penicillamine is governed by the susceptibility of its thiol (-SH) group to oxidation. Unlike cysteine, the gem-dimethyl groups provide steric hindrance, slowing the rate of oxidation, but they do not eliminate it.
Oxidative Dimerization
The primary degradation product is Penicillamine Disulfide . This reaction is accelerated by:
-
High pH: The thiolate anion (RS
) is the reactive species. -
Trace Metals: Cu
and Fe catalyze the formation of thiyl radicals. -
Solution State: Degradation follows pseudo-first-order kinetics in aqueous solution.[9][10]
Thiazolidine Formation
In the presence of aldehydes (e.g., formaldehyde impurities in excipients), D-Penicillamine cyclizes to form thiazolidines. This reaction is the basis for its use in heavy metal detoxification but represents a stability risk in formulation.
Degradation Mechanism Diagram
Figure 1: Primary degradation pathways of D-Penicillamine involving metal-catalyzed oxidation and aldehyde-mediated cyclization.
Analytical Methodologies
Due to the lack of a strong chromophore (UV absorption is weak above 220 nm), standard HPLC-UV is often insufficient for trace analysis. Derivatization or Electrochemical Detection (ECD) is required for high sensitivity.
HPLC Protocol (Derivatization Method)
This protocol uses Ellman’s Reagent (DTNB) or similar thiol-specific agents to generate a UV-active species.
Reagents:
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Mobile Phase: 50 mM Phosphate Buffer (pH 3.0) : Methanol (97:3).
-
Derivatizing Agent: DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) or N-(1-pyrenyl)maleimide (NPM) for fluorescence.
-
Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).
Workflow:
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Sample Prep: Dissolve D-Penicillamine HCl in degassed buffer (EDTA added to chelate trace metals and prevent auto-oxidation).
-
Derivatization: Mix sample with excess reagent at pH 7-8 for 5-10 mins.
-
Separation: Inject onto C18 column.
-
Detection: UV at 412 nm (for DTNB) or Fluorescence (Ex 330nm / Em 380nm for NPM).
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for the quantification of D-Penicillamine using pre-column derivatization.
Solid-State Handling & Storage
Hygroscopicity Management
D-Penicillamine Hydrochloride is significantly more hygroscopic than the free base.
-
Risk: Moisture uptake leads to deliquescence and hydrolysis-driven degradation.
-
Protocol: Handle in a humidity-controlled environment (<40% RH). Use aluminum foil-lined bags or tight glass containers with silica gel desiccants.
Polymorphism
While the free base exhibits known monoclinic crystal forms, the hydrochloride salt often crystallizes as a hydrate or in specific ionic lattices that differ in dissolution rates.
-
Validation: Verify crystal form using Powder X-Ray Diffraction (PXRD) to ensure batch-to-batch consistency, as amorphous content will accelerate degradation.
References
-
PubChem. Penicillamine Hydrochloride Compound Summary. National Library of Medicine. Available at: [Link]
-
DrugBank. Penicillamine: Pharmacology and Physiochemical Properties.[3][4][7][11] Available at: [Link][3]
-
USP-NF. Pending Monograph: Penicillamine Capsules. United States Pharmacopeia.[12] Available at: [Link]
-
ResearchGate. Crystal structure of D-penicillaminatocadmium(II) hydrate. (Structural reference for metal binding). Available at: [Link]
Sources
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